N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a tricyclic core with fused oxa- and diazatricyclo systems. The compound includes a 3,5-dimethoxyphenyl group linked via a thioacetamide bridge to a substituted tricyclic scaffold containing an ethoxypropyl side chain.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6S/c1-4-33-11-7-10-28-24(30)23-22(19-8-5-6-9-20(19)34-23)27-25(28)35-15-21(29)26-16-12-17(31-2)14-18(13-16)32-3/h5-6,8-9,12-14H,4,7,10-11,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKSEBXNMPMNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Core Structure: The core structure of the compound is synthesized through a series of cyclization reactions. This involves the use of starting materials such as 3,5-dimethoxybenzaldehyde and ethyl acetoacetate, which undergo condensation and cyclization to form the tricyclic core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a thiol reagent, such as ethanethiol, under basic conditions.
Attachment of the Acetamide Group: The final step involves the attachment of the acetamide group through an amide coupling reaction. This is typically achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, followed by reaction with the amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies indicate that compounds similar to N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide exhibit significant anti-inflammatory properties. In silico molecular docking studies suggest that these compounds may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response .
Anticancer Potential
The compound's structural attributes position it as a potential candidate for anticancer therapies. Preliminary studies have shown that related compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways . The presence of multiple active sites suggests that this compound could interact with various molecular targets involved in cancer progression.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that similar compounds inhibited the growth of human cancer cell lines such as OVCAR-8 and SNB-19 with significant percent growth inhibitions (PGIs) . These findings underscore the need for further research into the specific mechanisms of action for this compound.
- Molecular Docking Studies : Computational studies using molecular docking have identified potential binding affinities of this compound with key targets involved in inflammatory pathways . Such studies are critical for optimizing the compound's structure to enhance its therapeutic efficacy.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide exerts its effects is likely to involve multiple molecular targets and pathways. For example, the compound could interact with specific enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with simpler acetamide derivatives and tricyclic systems. Key analogs include:
Structural and Functional Insights
- Tricyclic Core vs. Monocyclic Systems: The target compound’s tricyclic scaffold (8-oxa-3,5-diazatricyclo) may confer enhanced rigidity and binding specificity compared to monocyclic systems like the tetrahydrofuran in ’s compound .
- Ethoxypropyl Side Chain : This substituent likely improves lipophilicity and membrane permeability relative to simpler alkyl chains in other acetamides .
- Thioacetamide Bridge : The sulfur atom in the thioacetamide group may enhance redox activity or metal chelation compared to oxygen-based linkages in ’s compounds .
Bioactivity Trends
- ’s (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide demonstrates synthetic accessibility (57% yield) and thermal stability (m.p. 174–176°C), suggesting utility in drug formulation .
- Compounds in , such as those with dimethylphenoxy groups, are associated with antiviral and anticancer activities due to their ability to disrupt protein-ligand interactions .
- The target compound’s dimethoxyphenyl group is structurally analogous to bioactive polyphenols, which are known for antioxidant and anti-inflammatory effects .
Research Findings and Gaps
- Synthetic Feasibility : The synthesis of tricyclic acetamides often requires multi-step protocols, as seen in , but yields and purity for the target compound remain unreported.
- Bioactivity Data : While marine-derived acetamides () and plant-based analogs () show promise in drug discovery, the pharmacological profile of the target compound requires empirical validation.
- Computational Predictions : Molecular docking studies using Protein Data Bank (PDB) resources () could predict binding affinities for enzymes or receptors, leveraging the compound’s unique tricyclic architecture .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[5-(3-ethoxypropyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-4-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's complex structure includes a dimethoxyphenyl group and a sulfanyl acetamide moiety linked to a diazatricyclo framework. Its molecular formula is with a molecular weight of approximately 493.61 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival, such as aromatase and aldosterone synthase . These enzymes play crucial roles in hormone synthesis that can drive tumor growth.
- Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Inflammatory Pathways : It may modulate inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties:
- Bacterial Inhibition : Some derivatives have been shown to inhibit the growth of Gram-positive bacteria, indicating potential use as an antibiotic . Further research is needed to confirm these effects.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Aromatase inhibition; apoptosis induction | |
| Anti-inflammatory | Cytokine modulation; COX inhibition | |
| Antimicrobial | Bacterial growth inhibition |
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds using various spectroscopic techniques such as NMR and mass spectrometry to confirm their structures and assess their biological activities . The findings suggest a correlation between structural features and biological efficacy.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. Bayesian optimization algorithms can outperform traditional trial-and-error approaches by prioritizing high-yield reaction spaces efficiently .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Combine ¹H/¹³C NMR (to confirm backbone connectivity), FT-IR (for functional group analysis), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. How can researchers ensure purity during synthesis?
Employ recrystallization (e.g., using ethanol or ethanol/water mixtures) to remove byproducts, as demonstrated in analogous acetamide derivatives. Monitor purity via HPLC with UV detection at λ = 254 nm, ensuring ≥95% purity thresholds .
Q. What solvent systems are suitable for its solubility and reactivity studies?
Test polar aprotic solvents (e.g., DMSO, DMF) for solubility screening. For catalytic studies, evaluate solvent effects on reaction rates using kinetic profiling in acetonitrile or THF, which balance polarity and inertness .
Q. How should stability studies be designed for this compound under varying conditions?
Conduct accelerated stability testing under controlled humidity (40–75% RH), temperature (25–60°C), and light exposure. Use LC-MS to track degradation products and identify vulnerable functional groups (e.g., sulfide or ethoxypropyl moieties) .
Advanced Research Questions
Q. What role do non-covalent interactions play in modulating this compound’s reactivity?
Investigate π-π stacking and hydrogen bonding between the dimethoxyphenyl group and catalytic substrates using X-ray crystallography and DFT calculations . Such interactions may enhance transition-state stabilization in reactions like photo-sulfonylation .
Q. How can machine learning improve the optimization of its synthetic pathway?
Train heuristic algorithms (e.g., genetic algorithms, Bayesian optimization) on historical reaction data to predict optimal conditions for yield and selectivity. Validate predictions with small-scale flow-chemistry setups to minimize reagent waste .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Apply multi-dimensional NMR (e.g., COSY, HSQC) to clarify ambiguous proton environments. Cross-validate with vibrational circular dichroism (VCD) for stereochemical assignments, and reconcile discrepancies using statistical error analysis (e.g., confidence intervals for peak integration) .
Q. How does the ethoxypropyl side chain influence its supramolecular assembly?
Analyze crystal packing via single-crystal X-ray diffraction to assess hydrophobic interactions and conformational flexibility. Compare with molecular dynamics simulations to predict aggregation behavior in solution-phase catalytic systems .
Q. What statistical models are appropriate for analyzing dose-response data in biological assays?
Use non-linear regression (e.g., Hill equation) to model EC₅₀ values. For multi-variable assays, apply multivariate ANOVA to isolate confounding factors (e.g., solvent polarity, pH) and validate reproducibility through Bland-Altman plots .
Key Methodological Insights
- Synthesis Optimization : Bayesian optimization reduces experimental iterations by 30–50% compared to grid searches .
- Data Validation : Multi-technique cross-referencing decreases structural misassignment risks by >90% .
- Non-Covalent Analysis : Crystallographic data paired with DFT achieves <0.1 Å accuracy in bond-length predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
